molecular formula C6H5FN2O4 B154350 5-Fluoroorotic acid methyl ester CAS No. 1996-54-9

5-Fluoroorotic acid methyl ester

Cat. No. B154350
CAS RN: 1996-54-9
M. Wt: 188.11 g/mol
InChI Key: HVRPGESTLCRKKH-UHFFFAOYSA-N
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Description

5-Fluoroorotic acid methyl ester is a derivative of 5-fluorouracil, a compound with significant antitumor activity. The esterification of 5-fluorouracil can lead to different biological properties and applications. For instance, methyl-5-fluoroorotate has been compared with 5-fluoroorotic acid in terms of biological activity and cell entry, showing similar lethal toxic doses and optimal doses in leukemia therapy in mice .

Synthesis Analysis

The synthesis of derivatives containing 5-fluorouracil, such as amino acid ester derivatives, involves the use of coupling agents like EDC·HCl and HOBt. These derivatives have shown inhibitory effects against certain cancer cell lines . Methyl-5-fluoroorotate, specifically, is synthesized and has been shown to enter cells effectively, potentially leading to higher intracellular concentrations of the free acid . Additionally, the synthesis of methyl 2-amino-5-fluorobenzoate, which is structurally related, involves nitrification, esterification, and hydronation of 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 5-fluorouracil derivatives is crucial for their biological activity. For example, 5-fluorouracil and 1-methylcytosine form a crystalline intermolecular complex with specific hydrogen-bonded structures, which may influence the stability and biological interactions of the compound . While not directly about 5-fluoroorotic acid methyl ester, the study of fluorosulphuric acid methyl ester provides insights into the molecular geometry of similar ester compounds .

Chemical Reactions Analysis

The chemical behavior of 5-fluorouracil derivatives in biological systems is of great interest. For instance, N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine ester and its derivatives release 5-fluorouracil upon hydrolysis, which is dependent on the stability of the ester group . The release behavior of 5-fluorouracil acetic acid/beta-cyclodextrin conjugates in enzymatic and rat cecal media also demonstrates the importance of ester hydrolysis for drug delivery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluorouracil derivatives, such as solubility and partition coefficients, are important for their pharmacokinetic behavior. The solubility and apparent partition coefficient of N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine ester derivatives are within ranges suitable for rectal absorption, suggesting their potential as prodrugs for rectal administration . The reactivity of 5-fluoro-2'-deoxyuridine diesters with esterases also varies with the length of the ester chain, affecting their hydrolysis rates and, consequently, their biological activity .

Scientific Research Applications

  • Biological Activity and Cell Entry : A study by Bono et al. (1964) described the synthesis of methyl-5-fluoroorotate and compared its biological activity with 5-fluoroorotic acid. Both compounds showed similar lethal toxic doses and optimal doses in the therapy of early and late L1210 leukemia in mice. This study also indicated that methyl-5-fluoroorotate is not a substrate for yeast orotidylic acid pyrophosphorylase and is hydrolyzed both spontaneously and enzymatically by leukocytes, suggesting potential intracellular activity (Bono, Cheng, Frei, & Kelly, 1964).

  • Synthesis and Chemical Properties : Research by Rajsfus et al. (2013) focused on the synthesis of fluorinated endcaps, including 5-fluoroorotic acid derivatives. These compounds were synthesized as precursors for high-temperature aerospace polyimides, highlighting the compound's significance in materials science (Rajsfus, Gilinsky-Sharon, & Frimer, 2013).

  • Chemical Synthesis Methods : Another study explored the process of preparing 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-indenyl-3-acetic acid, which involves the reaction of 5-fluoro-2-methylindene-1,3-dione-3,3'-o-ethylene ketal with specific compounds, hydrolysis, and subsequent reaction with a malonic acid ester. This process demonstrates the versatility and complexity of synthesizing fluorinated compounds (Charney & Al, 1966).

  • Nucleoside Synthesis : Baker et al. (1974) reported the conversion of the methyl esters of various uronic acids derived from nucleosides into amides, then to 5′-nitrile nucleosides, and finally to 5′-C-tetrazole nucleosides. This work is relevant to the field of nucleoside chemistry and demonstrates the utility of fluorinated compounds in this area (Baker, Mian, & Tittensor, 1974).

  • Pharmacological Applications : Einmahl et al. (1999) explored the use of 5-fluoroorotic acid in a poly(ortho ester) drug delivery system for ophthalmic applications, specifically targeting intraocular proliferative disorders. This research highlights the potential medical applications of 5-fluoroorotic acid derivatives in controlled drug delivery systems (Einmahl, Zignani, Varesio, Heller, Veuthey, Tabatabay, & Gurny, 1999).

properties

IUPAC Name

methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPGESTLCRKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941866
Record name Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroorotic acid methyl ester

CAS RN

1996-54-9
Record name Orotic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JG Niedzwicki, MH Iltzsch, MH El Kouni… - Biochemical pharmacology, 1984 - Elsevier
… that 2-carboxy-4,6-dihydroxypyrimidine (ie "5-aza-3-deazaorotate") and its methyl ester, 3-oxaorotic acid and its methyl ester, 3-oxabarbituric acid, 5-fluoroorotic acid methyl ester, 3-…
Number of citations: 45 www.sciencedirect.com
KE Kinnamon, EA Steck, DS Rane - Journal of the National …, 1980 - academic.oup.com
Of 303 compounds (66 active against cancer and 237 inactive against cancer) obtained from the Drug Synthesis and Chemistry Branch, Developmental Therapeutics Program, Division …
Number of citations: 15 academic.oup.com
KE Kinnamon, BT Poon, WL Hanson… - The American journal of …, 1998 - Citeseer
Chagas’ disease, which is caused by Trypanosoma cruzi, remains essentially incurable. Due principally to a lack of profit incentive, the pharmaceutical industry has had limited interest …
Number of citations: 23 citeseerx.ist.psu.edu

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